molecular formula C10H12O B088877 Allyl benzyl ether CAS No. 14593-43-2

Allyl benzyl ether

Cat. No.: B088877
CAS No.: 14593-43-2
M. Wt: 148.2 g/mol
InChI Key: HUGHWHMUUQNACD-UHFFFAOYSA-N
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Description

Allyl benzyl ether, also known as this compound, is an organic compound with the molecular formula C10H12O. It is a colorless to pale yellow liquid with a pleasant aromatic odor. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, polymers, and other organic molecules .

Mechanism of Action

Target of Action

Allyl benzyl ether, also known as ((Allyloxy)methyl)benzene, is a type of ether compound. Ethers, including this compound, are generally unreactive and are often used as solvents in organic reactions . The primary targets of this compound are the molecules it interacts with during these reactions.

Mode of Action

The most common reaction of ethers, including this compound, is the cleavage of the C–O bond by using strong acids . During this acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in its reactions. For instance, in the Williamson Ether Synthesis, the initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . This reaction is part of the broader biochemical pathways involving the synthesis and breakdown of ethers.

Result of Action

The result of this compound’s action is the formation of new compounds through its reactions. For example, in the Williamson Ether Synthesis, it can react with an alcohol to form a new ether compound . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Additionally, the reaction conditions, such as temperature and pH, can also impact the reaction outcomes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Allyl benzyl ether are not well-studied. It is known that allyl groups in organic compounds can participate in various biochemical reactions. For instance, allyl groups can undergo reactions such as oxidation, which can lead to the formation of various metabolites

Cellular Effects

A related compound, (E)-3-(3-(Allyloxy)-2-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, has been shown to display potent antiproliferative activity against the PC-3 cell line

Molecular Mechanism

Allyl groups in organic compounds are known to participate in various chemical reactions, including carbene fragmentation and Claisen rearrangement . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.

Dosage Effects in Animal Models

It is known that the dose-response relationships for related compounds, such as benzene, have been studied in animals and humans .

Metabolic Pathways

It is known that allyl groups in organic compounds can undergo various metabolic reactions, including oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl benzyl ether can be synthesized through the reaction of benzyl bromide with allyl alcohol in the presence of a base such as potassium carbonate or sodium hydroxide . The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of phase-transfer catalysts to enhance reaction rates and yields. Ultrasonication has also been employed to improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Allyl benzyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl benzyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl benzyl ether is unique due to its combination of an allyl group and a benzyl ether linkage, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

prop-2-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGHWHMUUQNACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074529
Record name Benzene, [(2-propenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14593-43-2
Record name Allyl benzyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14593-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((2-propenyloxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, [(2-propenyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(allyloxy)toluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL BENZYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ35CE79E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of isomer A product from Step 1 (1.62 g, 4.23 mmol) in THF (50 mL) was added NaH 60% (540 mg, 13.4 mmol) followed by benzylbromide (1.5 mL, 13.4 mmol) and the reaction was stirred at 55 C overnight. The cooled mixture was poured into water, extracted with EtOAc, dried over Na2SO4 and concentrated. The residue was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 50:50) to afford 1.07 g (53%) of allylbenzylether isomer A.
[Compound]
Name
product
Quantity
1.62 g
Type
reactant
Reaction Step One
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540 mg
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Quantity
50 mL
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reactant
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1.5 mL
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
53%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In 870 g of tetrahydrofuran were dissolved 218 g (2 mol) of benzyl alcohol and 224 g (2 mol) of potassium t-butoxide. With stirring at room temperature, 242 g (2 mol) of allyl bromide was added dropwise so that the temperature might not exceed 60° C. At the end of addition, the solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was allowed to cool down to room temperature, and 11.2 g (0.1 mol) of potassium t-butoxide was added. With stirring at room temperature, 12.1 g (0.1 mol) of allyl bromide was added dropwise. The solution was heated at 60° C. on an oil bath and ripened for one hour at the temperature. The solution was cooled in an ice bath, and 550 g of water was added. The organic layer was collected. The solvent was distilled off in vacuum, yielding 299 g of a crude end product. The product was used -in the subsequent reaction without further purification.
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
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Quantity
12.1 g
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reactant
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Quantity
550 g
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218 g
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224 g
Type
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Quantity
870 g
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Sodium hydride (4.8 g, 0.2 mol, 50% dispersion in mineral oil) was added under nitrogen at room temperature to benzyl alcohol (21.6 g., 0.2 mol) in 150 ml. of dry dimethylformamide. The suspension was stirred at room temperature for 30 minutes and then heated at 60° C. for 30 minutes. Allyl bromide (24.2 g., 0.2 mol) was added to the suspension dropwise at 50° C. with stirring. The reaction mixture was heated at 90° C. for five and a half hours under nitrogen, cooled and stirred at room temperature overnight. The dimethylformamide was removed on a rotary evaporator and the resulting oil was extracted with ether, dried over sodium sulfate and the ether evaporated off. The resulting oil was purified on a silica gel column using hexane (500 ml) to remove the mineral oil, followed by methylene chloride (750 ml) to elute the desired product. Evaporation of the solvent yielded the title compound as a pale yellow liquid, 16 g., 54% yield.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
24.2 g
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0 (± 1) mol
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Yield
54%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the identification of ((allyloxy)methyl)benzene in Calligonum comosum extract suggest potential antimicrobial properties for this specific compound?

A: While the presence of ((allyloxy)methyl)benzene in the extract is noteworthy, attributing antimicrobial activity solely to this compound based on the study's findings would be speculative []. The extract's efficacy could be attributed to a synergistic effect of various components, including other identified compounds like acetic acid and 2-sec-butoxybenzene-1,3-diol []. Further research isolating and testing ((allyloxy)methyl)benzene individually is crucial to confirm its antimicrobial potential and understand its mechanism of action.

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